molecular formula C9H8BrIO2 B1359322 Ethyl 3-bromo-4-iodobenzoate CAS No. 386267-31-8

Ethyl 3-bromo-4-iodobenzoate

Cat. No.: B1359322
CAS No.: 386267-31-8
M. Wt: 354.97 g/mol
InChI Key: LNDNOULYVIEUBZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a halogenated aromatic ester, characterized by the presence of both bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of ethyl benzoate. One common method involves the bromination of ethyl benzoate to form ethyl 3-bromobenzoate, followed by iodination to yield this compound. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-4-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield various substituted benzoates depending on the nucleophile used.

    Coupling Reactions: Produce biaryl compounds or other complex structures.

    Reduction Reactions: Form the corresponding alcohols or other reduced products.

Scientific Research Applications

Ethyl 3-bromo-4-iodobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-iodobenzoate in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are subjects of ongoing research.

Comparison with Similar Compounds

  • Ethyl 3-bromobenzoate
  • Ethyl 4-iodobenzoate
  • Ethyl 3-iodobenzoate

Comparison: Ethyl 3-bromo-4-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to compounds with only one halogen substituent. This dual halogenation allows for more versatile synthetic applications and the potential for creating more complex molecules through sequential reactions .

Properties

IUPAC Name

ethyl 3-bromo-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDNOULYVIEUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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